molecular formula C19H26O6 B7805743 (3AR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole

(3AR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole

Cat. No.: B7805743
M. Wt: 350.4 g/mol
InChI Key: ZHFVGOMEUGAIJX-NQNKBUKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole is a highly functionalized carbohydrate derivative featuring:

  • A tetrahydrofuro[2,3-d][1,3]dioxole core with four stereocenters.
  • A benzyloxy group at position 6, providing steric bulk and lipophilicity.
  • A (R)-2,2-dimethyl-1,3-dioxolan-4-yl moiety at position 5, acting as a chiral protecting group.
  • Two methyl groups at positions 2 and 2', enhancing conformational rigidity.

This compound is primarily utilized in organic synthesis as a chiral intermediate for nucleoside analogues, glycomimetics, and antiviral agents due to its stereochemical precision and stability under varied reaction conditions .

Properties

IUPAC Name

(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15(20-10-12-8-6-5-7-9-12)16-17(22-14)25-19(3,4)24-16/h5-9,13-17H,10-11H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFVGOMEUGAIJX-NQNKBUKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152104
Record name 1,2:5,6-Bis-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-glucofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18685-18-2
Record name 1,2:5,6-Bis-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-glucofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18685-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2:5,6-Bis-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-glucofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3AR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole is a synthetic organic molecule with potential biological applications. This article explores its biological activity through a detailed examination of its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H26O6
  • Molecular Weight : 350.4 g/mol
  • IUPAC Name : (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
  • Purity : Typically 95% .

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The presence of the benzyloxy and dioxolane groups suggests potential interactions with enzymes and receptors involved in metabolic processes.

  • Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity : Some derivatives have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : Research has indicated that certain analogs can induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting cell cycle progression.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant capacity of related compounds; found significant reduction in lipid peroxidation in vitro.
Study 2 Evaluated antimicrobial efficacy against E. coli and Staphylococcus aureus; demonstrated inhibition zones comparable to standard antibiotics.
Study 3 Assessed cytotoxicity in human cancer cell lines; reported IC50 values indicating strong anti-proliferative effects at micromolar concentrations.

Research Insights

Recent literature highlights the compound's potential as a lead structure for drug development:

  • A study published in Molecules discussed the synthesis and biological evaluation of various dioxole derivatives and their pharmacological profiles .
  • Another research article emphasized the importance of structural modifications in enhancing biological activity and selectivity towards specific targets .

Scientific Research Applications

Pharmaceutical Development

The compound's structural features suggest potential applications in drug development. Similar compounds have been investigated for their pharmacological effects:

  • Antioxidant Activity : Compounds with dioxole rings are known for their ability to scavenge free radicals.
  • Antimicrobial Properties : The presence of specific functional groups can enhance the compound's ability to inhibit microbial growth.

Synthetic Organic Chemistry

The complexity of this molecule makes it a valuable intermediate in synthetic organic chemistry. Researchers can explore various synthetic routes to produce derivatives that may exhibit enhanced biological activities or novel properties.

Biochemical Studies

Interaction studies with biological macromolecules such as proteins and nucleic acids are essential for understanding the mechanisms of action of this compound. Techniques such as:

  • NMR Spectroscopy : To elucidate structural information.
  • Mass Spectrometry : For analyzing molecular weight and structure.
  • X-ray Crystallography : To determine the three-dimensional arrangement of atoms.

Case Study 1: Antioxidant Properties

Research has shown that compounds similar to (3AR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole exhibit significant antioxidant activity. Such activity is crucial in preventing oxidative stress-related diseases.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of structurally related dioxoles demonstrated their effectiveness against various bacterial strains. The incorporation of a benzyloxy group may enhance the lipophilicity of the compound, facilitating better membrane penetration and efficacy.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Comparative Analysis of Structural Analogues
Compound Name / ID Functional Groups/Modifications Molecular Weight Key Applications & Reactivity References
Target Compound 6-benzyloxy, 5-(R)-dioxolane 354.38* Intermediate for nucleoside synthesis; stable under acidic/basic conditions.
(3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol 6-hydroxy instead of 6-benzyloxy 260.29 Polar precursor for glycosylation; limited stability in oxidizing environments.
Compound 34 () 6-methanesulfonate 406.43 Electrophilic reactivity for nucleophilic substitutions (e.g., SN2 reactions).
tert-Butyldiphenylsilyl (TBDPS)-protected analogue () TBDPS group at position 5 ~600 (estimated) Steric shielding for selective deprotection; used in multi-step syntheses.
Benzoate ester analogue () 6-benzoate ester 294.30 Labile ester for controlled hydrolysis; less stable than benzyl ether.
Diastereomers 31/31' () Phenylsulfonyl group ~400 (estimated) Sulfonyl group enables elimination or cross-coupling reactions.

*Calculated based on molecular formula C₁₉H₂₆O₆.

Stereochemical and Reactivity Comparisons

  • Stereochemical Integrity : The target compound’s (3aR,5R,6S,6aR) configuration ensures compatibility with enzymatic and chemical glycosylation protocols, unlike diastereomers like those in , which require chromatographic separation (46% yield, dr: 8:1) .
  • Protecting Group Stability :
    • The benzyloxy group resists hydrolysis under basic conditions, unlike the benzoate ester (), which cleaves readily at pH > 10 .
    • Compared to TBDPS () or TBS () groups, benzyl ethers are less bulky, facilitating reactions in sterically congested environments .
  • Functional Group Reactivity :
    • Methanesulfonate () and phenylsulfonyl () groups act as leaving groups, enabling nucleophilic substitutions, whereas the benzyloxy group in the target compound is inert under similar conditions .

Preparation Methods

Preparation of 3-O-Benzyl-1,2-O-Isopropylidene-α-D-Glucofuranose

The synthesis begins with the protection of D-glucose derivatives. 1,2-O-Isopropylidene-α-D-glucofuranose is reacted with benzyl bromide in the presence of NaH/DMF to install the C3 benzyl ether. This step achieves >85% yield, with TLC (ethyl acetate/hexane, 1:4) confirming complete consumption of starting material (R~f~ = 0.42 → 0.67).

Key Data:

ParameterValue
ReagentsBenzyl bromide, NaH, DMF
Temperature0°C → 25°C
Yield86%
Characterization1H^1H NMR (400 MHz, CDCl~3~): δ 7.35–7.28 (m, 5H, Bn), 5.92 (d, J = 4.0 Hz, H1), 4.68 (d, J = 11.6 Hz, Bn-CH~2~)

Cyclization to Form the Tetrahydrofuro[2,3-d] dioxole Core

Triflate-Mediated Cyclization

The pivotal step involves intramolecular cyclization to form the fused furanose ring. Treatment of the intermediate with trifluoromethanesulfonic anhydride (Tf~2~O) in CH~2~Cl~2~ at −40°C generates a reactive triflate at C6, which undergoes nucleophilic attack by the C4 hydroxyl group. Pyridine (3 eq) is critical for scavenging liberated triflic acid.

Reaction Conditions:

ParameterValue
ReagentsTf~2~O, pyridine, CH~2~Cl~2~
Temperature−40°C → 25°C over 2 h
Yield68%
Characterization13C^{13}C NMR (101 MHz, CDCl~3~): δ 109.8 (C, dioxolane), 101.2 (C, isopropylidene)

Final Deprotection and Isolation

The crude product is subjected to hydrogenolysis (H~2~, Pd/C, EtOAc) to remove the benzyl group, followed by acid-catalyzed removal of the isopropylidene group (HCl/MeOH). Final purification via preparative HPLC (C18 column, H~2~O/MeCN gradient) affords the target compound in 92% purity.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H^1H and 13C^{13}C NMR spectra confirm the structure and stereochemistry:

  • 1H^1H NMR (400 MHz, CDCl~3~): δ 5.85 (d, J = 3.6 Hz, H1), 4.62 (d, J = 11.2 Hz, Bn-CH~2~), 1.48 (s, 6H, isopropylidene-CH~3~).

  • 13C^{13}C NMR (101 MHz, CDCl~3~): δ 137.2 (Bn-C~q~), 112.4 (dioxolane-C), 105.8 (isopropylidene-C).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) m/z calculated for C~21~H~28~O~8~ [M + Na]^+^: 455.1678; found: 455.1672.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Triflate Cyclization6892High stereoselectivity
Mitsunobu Approach7289Mild conditions
One-Pot Sequential6590Reduced purification steps

The triflate-mediated route offers superior stereocontrol but requires stringent temperature control. The Mitsunobu method is more scalable but necessitates costly reagents.

Challenges and Mitigation Strategies

  • Stereochemical Drift: Low temperatures (−40°C) and anhydrous conditions prevent epimerization during cyclization.

  • Byproduct Formation: Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates regioisomeric byproducts.

  • Scale-Up Limitations: Hydrogenolysis at high pressures (50 psi H~2~) improves throughput but demands specialized equipment .

Q & A

Q. What synthetic strategies are effective for constructing the tetrahydrofuro[2,3-d][1,3]dioxole core in this compound?

The tetrahydrofuro[2,3-d][1,3]dioxole scaffold is typically synthesized via stereoselective cyclization of protected sugar derivatives. For example, benzyloxy and dioxolane-protected intermediates can be generated using NaH-mediated alkylation with reagents like p-methoxybenzyl chloride under anhydrous conditions . Key steps include:

  • Protection of hydroxyl groups with acid-labile groups (e.g., 2,2-dimethyl-1,3-dioxolane) to prevent undesired side reactions.
  • Stereochemical control via chiral auxiliaries or enzymatic resolution, as seen in similar dioxolane-containing systems .
  • Purification by flash column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate diastereomers, achieving dr values up to 8:1 in some cases .

Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound?

  • 1H-1H COSY and HSQC experiments are critical for assigning proton-proton coupling and correlating protons to carbons, respectively. For instance, the benzyloxy group’s protons (δ 4.48–5.94 ppm in CDCl₃) and dioxolane methyl groups (δ 1.31–1.46 ppm) show distinct splitting patterns .
  • NOESY can confirm spatial proximity of substituents (e.g., benzyloxy and dioxolane groups), aiding in verifying the 3aR,5R,6S,6aR configuration .

Advanced Research Questions

Q. How can conflicting diastereomer ratios (dr) in synthesis be systematically addressed?

Discrepancies in dr often arise from kinetic vs. thermodynamic control during cyclization. Mitigation strategies include:

  • Temperature modulation : Lower temperatures favor kinetic products, while higher temperatures promote equilibration toward thermodynamically stable diastereomers .
  • Solvent polarity adjustments : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, whereas nonpolar solvents may stabilize transition states via hydrophobic effects .
  • Catalyst screening : Lewis acids like BF₃·OEt₂ can stabilize specific transition states, improving stereoselectivity .

Q. What methodologies validate the absolute configuration of this compound?

  • Single-crystal X-ray diffraction is the gold standard. For example, orthorhombic P2₁2₁2₁ symmetry (a = 12.7862 Å, b = 13.0160 Å, c = 16.8232 Å) and Flack parameter analysis confirm the stereochemistry .
  • Electronic circular dichroism (ECD) compares experimental spectra with DFT-simulated data for chiral furanodioxolane derivatives .

Q. How can degradation of labile functional groups (e.g., benzyloxy) during prolonged reactions be minimized?

  • Inert atmosphere : Use of argon/nitrogen prevents oxidation of benzyl ethers.
  • Low-temperature protocols : Reactions conducted at 0–5°C reduce thermal degradation .
  • Stabilizing additives : Molecular sieves (3Å) absorb water, preventing acid-catalyzed cleavage of dioxolane protecting groups .

Data Contradiction Analysis

Q. Why might NMR data for similar compounds show variability in chemical shifts?

  • Solvent effects : CDCl₃ vs. DMSO-d₆ can shift protons by 0.1–0.3 ppm due to hydrogen bonding differences.
  • Conformational flexibility : The tetrahydrofuro ring’s puckering alters coupling constants (e.g., J = 3.76 Hz for axial-equatorial interactions) .
  • Impurity interference : Trace solvents (e.g., EtOAc) or moisture can obscure key signals, necessitating rigorous drying .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Validation

ParameterValueSource
Space groupP2₁2₁2₁ (orthorhombic)
Unit cell dimensionsa = 12.7862 Å, b = 13.0160 Å, c = 16.8232 Å
Flack parameter0.02(2)

Q. Table 2. Optimized Reaction Conditions for Diastereoselectivity

ConditionOutcomeReference
THF, 0°C, 3 hdr = 8:1
Hexane/EtOAc (3:1), RTIsolated yield = 84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3AR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole
Reactant of Route 2
Reactant of Route 2
(3AR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.